molecular formula C7H5ClINO2 B1589364 5-Chloro-1-iodo-2-methyl-3-nitrobenzene CAS No. 294190-16-2

5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Cat. No.: B1589364
CAS No.: 294190-16-2
M. Wt: 297.48 g/mol
InChI Key: MNRZNGSAWDQNSN-UHFFFAOYSA-N
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Description

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5ClINO2. It is a derivative of benzene, featuring chloro, iodo, methyl, and nitro substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-3-nitroaniline followed by diazotization and subsequent iodination. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid, while the diazotization involves sodium nitrite and hydrochloric acid, and the iodination is performed using potassium iodide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-iodo-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Diazotization: Sodium nitrite and hydrochloric acid.

    Iodination: Potassium iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while nucleophilic substitution can produce a variety of substituted benzenes.

Scientific Research Applications

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution. The chloro and iodo groups also influence the reactivity and orientation of reactions on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-3-nitrobenzene
  • 1-Iodo-2-methyl-3-nitrobenzene
  • 5-Bromo-1-iodo-2-methyl-3-nitrobenzene

Uniqueness

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity patterns compared to other similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other compounds .

Properties

IUPAC Name

5-chloro-1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRZNGSAWDQNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444509
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294190-16-2
Record name 5-Chloro-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodate (158 g, 0.800 mol, 0.4 eq.) was added portionwise, under nitrogen atmosphere, to an ice-cooled mixture of 4-chloro-2-nitrotoluene (343 g, 2.00 mol), iodine (204 g, 0.800 mol, 0.4 eq.) and conc. sulfuric acid (1960 g, 20.0 mol, 10 eq.) and the resulting mixture was stirred at a temperature of 5° C. to 10° C. for 6 hours. Water (2 L) was added dropwise thereto with stirring in an ice-water bath, and the mixture was extracted with toluene (2.5 L). The combined organic layer was treated with aqueous 10% sodium thiosulfate solution, washed with water (1 L×2) and aqueous sat. sodium hydrogencarbonate solution (1 L×2) successively, dried over sodium sulfate and concentrated to give crude A-1 (548 g, purity 62%) as a yellow oil. This product was used in the following reaction without further purification.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
1960 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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